molecular formula C9H7ClO2 B053533 2,3-Dihydro-1-benzofuran-7-carbonyl chloride CAS No. 123266-63-7

2,3-Dihydro-1-benzofuran-7-carbonyl chloride

Cat. No.: B053533
CAS No.: 123266-63-7
M. Wt: 182.6 g/mol
InChI Key: KNBGUBMIJPZGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-benzofuran-7-carbonyl chloride typically involves the chlorination of 2,3-dihydro-1-benzofuran-7-carboxylic acid . The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

2,3-Dihydro-1-benzofuran-7-carboxylic acid+SOCl22,3-Dihydro-1-benzofuran-7-carbonyl chloride+SO2+HCl\text{2,3-Dihydro-1-benzofuran-7-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,3-Dihydro-1-benzofuran-7-carboxylic acid+SOCl2​→2,3-Dihydro-1-benzofuran-7-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of oxalyl chloride (COCl)2 as the chlorinating agent, which can offer higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-7-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-7-carbonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Its ability to form amides and esters through substitution reactions distinguishes it from other benzofuran derivatives .

Biological Activity

2,3-Dihydro-1-benzofuran-7-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H7ClO2C_9H_7ClO_2 and a molecular weight of 182.6 g/mol. Its structure features a benzofuran ring fused with a carbonyl chloride group, which contributes to its reactivity and biological potential.

The carbonyl chloride functional group in this compound is highly electrophilic, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of various derivatives that may interact with biological targets, potentially disrupting cellular processes and exhibiting various biological activities.

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of cancer cells across different types. For instance, a study tested the compound on various cancer cell lines at a concentration of 10 μM, revealing notable growth inhibition rates (Table 1) .

Cancer Cell TypeInhibition Rate (%)
Breast Cancer75
Lung Cancer68
Colon Cancer82

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacteria and fungi. Experimental data show that it can significantly inhibit the growth of these microorganisms at different concentrations (Table 2) .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans8 μg/mL

Neuropathic Pain Model

A notable study investigated the effects of a related compound on neuropathic pain models in rats. The compound was administered to rats with spinal nerve ligation and paclitaxel-induced neuropathy. Results indicated that it effectively reversed neuropathic pain without adversely affecting locomotor behavior . This suggests potential applications in pain management therapies.

Synthesis and Derivative Development

The synthesis of 2,3-dihydro-1-benzofuran derivatives has been explored to enhance their biological activity. For example, modifications to the benzofuran structure have led to derivatives with improved selectivity for cannabinoid receptors, which are implicated in pain modulation .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBGUBMIJPZGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383519
Record name 2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123266-63-7
Record name 2,3-Dihydro-7-benzofurancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123266-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dihydro-1-benzofuran-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dihydrobenzo[b]furan-7-oic acid (3 g) (see Preparation 32) was suspended in anhydrous dichloromethane (30 ml) and oxalyl chloride (3.5 g) added, followed by addition of dimethylformamide (3 drops). The mixture was stirred at room temperature for 2.5 hours, the solvent then removed under reduced pressure, the resulting residue dissolved in dichloromethane and the solvent removed under reduced pressure. The residue was again dissolved in dichloromethane and the solvent removed under reduced pressure to give 2,3-dihydrobenzo[b]furan-7-oyl chloride as a pink solid (3.3 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Reactant of Route 3
2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Reactant of Route 5
2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Reactant of Route 6
2,3-Dihydro-1-benzofuran-7-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.